

A Spectroscopic Comparison of 1-(3-Amino-4-methylphenyl)ethanone and Its Derivatives

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Compound of Interest

Compound Name:	1-(3-Amino-4-methylphenyl)ethanone
Cat. No.:	B099372

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This guide provides a comparative analysis of the spectroscopic properties of **1-(3-Amino-4-methylphenyl)ethanone** and its structurally related derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds using various spectroscopic techniques. The data presented is compiled from available literature and spectral databases.

Introduction

1-(3-Amino-4-methylphenyl)ethanone, also known as 4-acetyl-2-methylaniline, is an aromatic ketone containing amino and methyl functional groups.^[1] These functional groups, along with their positions on the phenyl ring, significantly influence the molecule's spectroscopic behavior. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide will compare its expected and reported spectroscopic data with that of its derivatives, highlighting the impact of substituent changes on the spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-(3-Amino-4-methylphenyl)ethanone** and a selection of its derivatives. Due to the limited availability of specific experimental spectra for **1-(3-Amino-4-methylphenyl)ethanone**, data for closely related compounds are included for comparative purposes.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Aromatic Protons	-CH ₃ (Acetyl)	-CH ₃ (Aryl)	-NH ₂
1-(3-Amino-4-methylphenyl)ethanone	6.7-7.6 (m, 3H)	~2.5 (s, 3H)	~2.2 (s, 3H)	~3.8 (br s, 2H)
3'-Aminoacetophenone[2]	6.8-7.4 (m, 4H)	2.55 (s, 3H)	-	3.82 (br s, 2H)
4'-Methylacetophenone	7.26 (d, 2H), 7.85 (d, 2H)	2.59 (s, 3H)	2.41 (s, 3H)	-
1-(3-Methylphenyl)ethanone[3]	7.3-7.8 (m, 4H)	2.59 (s, 3H)	2.41 (s, 3H)	-

Note: Data for **1-(3-Amino-4-methylphenyl)ethanone** is predicted based on analogous structures. The actual experimental values may vary.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	C=O	Aromatic Carbons	-CH ₃ (Acetyl)	-CH ₃ (Aryl)
1-(3-Amino-4-methylphenyl)ethanone	~198	~115, 120, 129, 131, 133, 148	~26	~17
3'-Aminoacetophenone	198.8	114.2, 119.3, 120.0, 129.2, 137.9, 146.7	26.7	-
4'-Methylacetophenone	197.9	128.5, 129.2, 135.9, 143.8	26.5	21.6
1-(3-Methylphenyl)ethanone	198.5	125.6, 128.4, 128.8, 133.9, 137.5, 138.3	26.7	21.3

Note: Data for **1-(3-Amino-4-methylphenyl)ethanone** is predicted based on analogous structures. The actual experimental values may vary.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	v(N-H)	v(C=O)	v(C-N)	Aromatic v(C-H)
1-(3-Amino-4-methylphenyl)ethanone	~3400-3200	~1670	~1300-1200	~3100-3000
3'-Aminoacetophenone[4]	3445, 3350	1675	1305	3060
4'-Methylacetophenone[5]	-	1684	-	3020
1-(3-Methylphenyl)ethanone[6]	-	1688	-	3050

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima (λ_{max} , nm) in Ethanol

Compound	$\lambda_{\text{max}} 1 (\pi \rightarrow \pi)$	$\lambda_{\text{max}} 2 (n \rightarrow \pi)$
1-(3-Amino-4-methylphenyl)ethanone	~240-250	~320-340
3'-Aminoacetophenone	238	325
Acetophenone[7][8]	246	319
p-Hydroxyacetophenone[9]	276	-

Note: Data for **1-(3-Amino-4-methylphenyl)ethanone** is predicted based on analogous structures. The actual experimental values may vary.

Mass Spectrometry Data

Table 5: Mass Spectrometry (Electron Ionization) Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
1-(3-Amino-4-methylphenyl)ethanone	149.08	134, 106, 77
3'-Aminoacetophenone ^[4]	135.07	120, 92, 65
4'-Methylacetophenone ^[10]	134.07	119, 91, 65
1-(3-Methylphenyl)ethanone ^[11]	134.07	119, 91, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[12]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Set the spectral width to approximately 0-220 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is usually presented as percent transmittance versus wavenumber (cm^{-1}).[\[13\]](#)

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .[\[14\]](#)

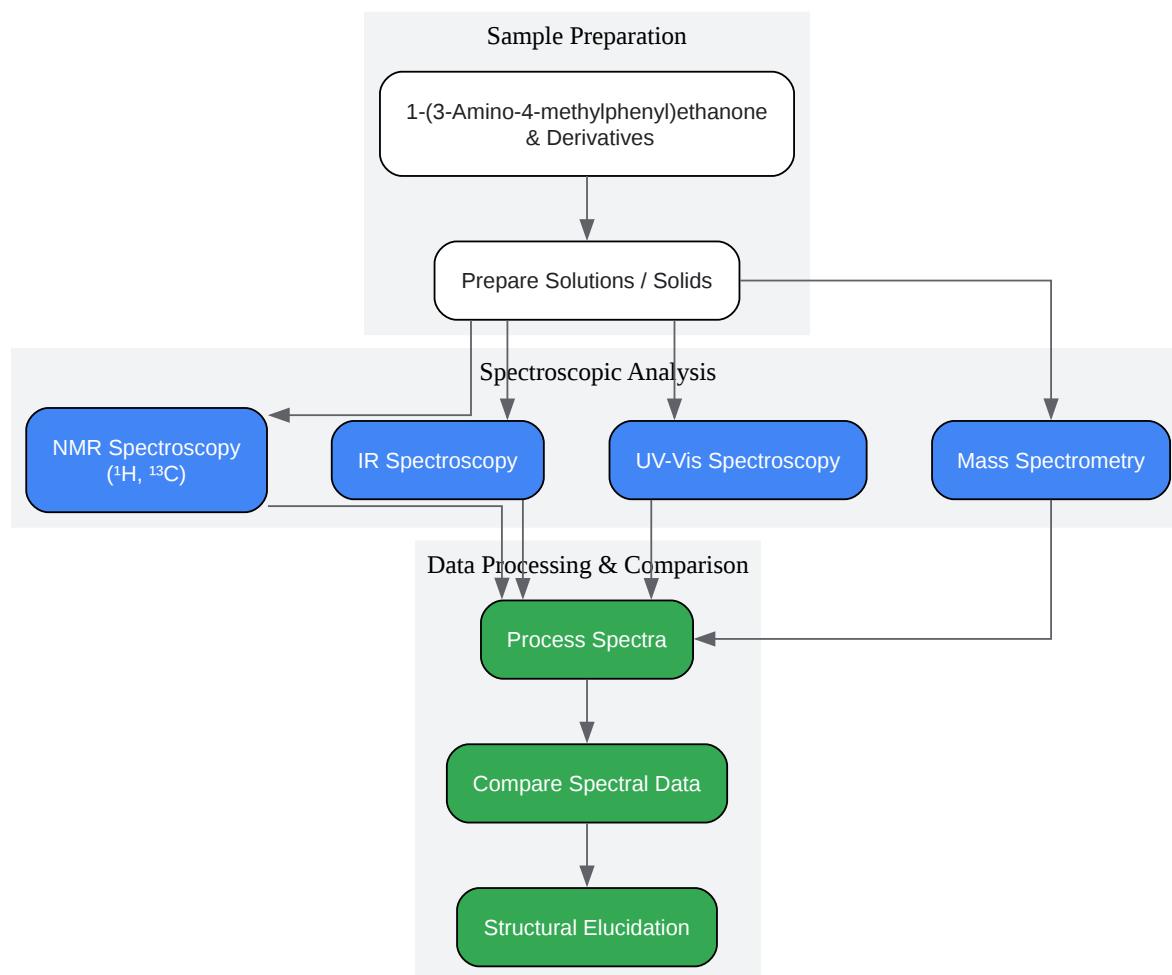
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.
 - Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- Data Analysis: The absorption maxima (λ_{max}) and the corresponding molar absorptivity (ϵ) are determined from the spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.[15]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.[16]
- Ionization:
 - EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This method is suitable for volatile and thermally stable compounds.[16]
 - ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a soft ionization technique suitable for a wider range of compounds.[17]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[18]

Visualizations

Experimental Workflow for Spectroscopic Comparison



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Caption: General workflow for the spectroscopic comparison of chemical compounds.

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